molecular formula C17H19N5OS B2634010 N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896301-74-9

N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2634010
CAS No.: 896301-74-9
M. Wt: 341.43
InChI Key: MVXKQZHOANCSGR-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₁₈N₆OS₂
Molecular Weight: 410.514 g/mol
This compound features a 1,2,4-triazole core substituted with a methyl group at position 5 and a 1H-pyrrol-1-yl group at position 2. A sulfanyl (-S-) linker connects the triazole to an acetamide moiety, which is further substituted with a 2-ethylphenyl group. Its structural complexity and heterocyclic diversity make it a candidate for biological activity studies, particularly in receptor modulation or enzyme inhibition .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-3-14-8-4-5-9-15(14)18-16(23)12-24-17-20-19-13(2)22(17)21-10-6-7-11-21/h4-11H,3,12H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXKQZHOANCSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole and pyrrole intermediates. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Synthesis of the Pyrrole Ring: Pyrrole rings are often synthesized via the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Coupling Reactions: The triazole and pyrrole intermediates are then coupled using a sulfanyl group as a linker, typically under mild conditions with the aid of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole or pyrrole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various bacteria and fungi. In particular, N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of triazole derivatives have garnered attention in recent years. In vitro studies have demonstrated that certain triazole-containing compounds can induce apoptosis in cancer cell lines. Specifically, this compound has shown promising results in inhibiting the proliferation of tumor cells through mechanisms that may involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar triazole-based compounds:

StudyCompoundFindings
5-Methyltriazole DerivativesExhibited significant antimicrobial activity against various bacterial strains.
Novel Anticancer AgentsIdentified compounds with potent anticancer activity through screening on multicellular spheroids.

These studies highlight the potential applications of this compound in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole and pyrrole rings are known to interact with biological macromolecules, potentially disrupting key pathways involved in cell growth or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Critical Analysis of Substituent Effects

Triazole Core Modifications: 5-Methyl vs.

Acetamide Substituents :

  • 2-Ethylphenyl vs. 4-Ethylphenyl : Positional isomerism (ortho vs. para) affects steric and electronic interactions with target proteins, as seen in Orco agonist/antagonist switching .
  • Electron-Withdrawing Groups : Trifluoromethyl () or chloro substituents () improve metabolic stability and binding in related compounds.

Biological Activity Trends :

  • Orco Modulation : Pyridine substituents at the 5-position of triazole (e.g., VUAA-1, OLC-12) correlate with agonist activity, while bulkier groups (e.g., butylphenyl in OLC15) favor antagonism .
  • Anti-inflammatory/Antimicrobial Activity : Carbamoyl-methyl and furan-triazole derivatives () demonstrate the role of polar substituents in enhancing solubility and target engagement.

Biological Activity

N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the CAS number 896301-74-9, is a compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. The structure consists of a triazole moiety linked to a pyrrole and an acetamide group, which may contribute to its biological efficacy.

The molecular formula of this compound is C17H19N5OS, with a molecular weight of 341.43 g/mol. The presence of sulfur and nitrogen in its structure is significant for its biological activity.

PropertyValue
Molecular FormulaC17H19N5OS
Molecular Weight341.43 g/mol
CAS Number896301-74-9

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis and screening of various 1,2,4-triazole compounds, revealing that many possess moderate to good activity against common pathogens such as Staphylococcus aureus and Enterococcus faecalis . The specific compound this compound has not been extensively studied in isolation; however, its structural components suggest potential efficacy against similar microbial strains.

Antifungal Activity

The 1,2,4-triazole scaffold is well-known for its antifungal properties. Recent reviews indicate that derivatives of this scaffold have shown broad-spectrum antifungal activity . The presence of the pyrrole ring in conjunction with the triazole may enhance the compound's ability to inhibit fungal growth through multiple mechanisms, including interference with ergosterol synthesis.

The proposed mechanism for the biological activity of triazole derivatives includes inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi. This disruption leads to increased membrane permeability and ultimately cell death . Additionally, compounds containing sulfur have been noted for their ability to act as reactive oxygen species (ROS) generators, further contributing to their antimicrobial action .

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